molecular formula C12H15NO5 B554475 Z-D-Thr-OH CAS No. 80384-27-6

Z-D-Thr-OH

Cat. No.: B554475
CAS No.: 80384-27-6
M. Wt: 253.25 g/mol
InChI Key: IPJUIRDNBFZGQN-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-D-Thr-OH: , also known as Z-D-threonine, is a derivative of the amino acid threonine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of the threonine molecule. This compound is commonly used in peptide synthesis and as an intermediate in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-threonine typically involves the protection of the amino group of threonine with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of threonine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of Z-D-threonine may involve large-scale liquid-phase peptide synthesis techniques. These methods are scalable and can produce the compound with high yields and purity. The use of automated peptide synthesizers and optimized reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: Z-D-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Z-D-threonine is widely used in peptide synthesis as a protected amino acid. It serves as a building block for the synthesis of complex peptides and proteins. The Z-protecting group prevents unwanted side reactions during peptide bond formation .

Biology: In biological research, Z-D-threonine is used to study protein structure and function. It is incorporated into peptides to investigate the role of threonine residues in protein folding and stability .

Medicine: Z-D-threonine derivatives are explored for their potential therapeutic applications. They are used in the development of peptide-based drugs and as intermediates in the synthesis of bioactive compounds .

Industry: In the pharmaceutical industry, Z-D-threonine is used in the production of peptide drugs and as a reagent in various chemical processes. It is also employed in the synthesis of specialty chemicals and fine chemicals .

Mechanism of Action

The mechanism of action of Z-D-threonine involves its incorporation into peptides and proteins. The Z-protecting group stabilizes the amino group, allowing for selective reactions at other functional groups. This enables the synthesis of complex peptides with high precision. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .

Comparison with Similar Compounds

Uniqueness: Z-D-threonine is unique due to the presence of both a hydroxyl group and a Z-protecting group. This combination allows for selective reactions and the synthesis of peptides with specific structural features. The hydroxyl group in threonine provides additional sites for chemical modification, making Z-D-threonine a versatile building block in peptide synthesis .

Properties

IUPAC Name

(2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJUIRDNBFZGQN-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357438
Record name Z-D-Thr-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80384-27-6
Record name Z-D-Thr-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of D-threonine (50.7 g, 0.426 mol) in water (800 ml) at about 0° C. was added benzyl chloroformate (66 ml, 0.462 mol) dropwise over about 15 minutes. The reaction was allowed to warm to about 23° C. and was stirred at that temperature for about 18 hours. The reaction was cooled with ice and acidified with concentrated hydrochloric acid, extracted with ether (3 times) and the organic layers were concentrated to give 110.9 g of 2-benzyloxycarbonylamino-3-hydroxy-butyric acid as a colorless oil.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.